

### GSK3186899 and CRK12 kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3186899 |           |
| Cat. No.:            | B607826    | Get Quote |

An In-depth Technical Guide on **GSK3186899** and CRK12 Kinase Inhibition

### Introduction

GSK3186899 (also known as DDD853651) is a potent and selective inhibitor of cdc-2-related kinase 12 (CRK12), a novel drug target for visceral leishmaniasis (VL).[1][2][3][4] Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, this preclinical candidate represents a significant advancement in the search for new treatments for this neglected tropical disease.[3][4][5] The human ortholog of CRK12, Cyclin-Dependent Kinase 12 (CDK12), is a well-established regulator of transcription and plays a crucial role in maintaining genomic stability, making it an attractive target in oncology.[6][7][8] This guide provides a comprehensive overview of GSK3186899, its target kinase CRK12/CDK12, its mechanism of action, and the experimental methodologies used for its characterization.

## **GSK3186899: Compound Profile**

**GSK3186899** is a preclinical development candidate for the treatment of visceral leishmaniasis.[2][3][9][10][11] It emerged from a phenotypic screen against Leishmania donovani, the primary causative agent of VL.[9][10][11] The compound has demonstrated efficacy in a mouse model of VL and possesses favorable physicochemical, pharmacokinetic, and toxicological properties.[2][3][4] As of early 2025, a Phase I clinical trial is anticipated to commence to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[5]

# Target Profile: CRK12 and its Human Ortholog CDK12



CRK12 is a cdc-2-related kinase in Leishmania parasites that is essential for their proliferation. [3][12] Its human ortholog, CDK12, is a transcriptional kinase that, in complex with Cyclin K, plays a critical role in regulating gene expression.[7][8]

The primary function of the CDK12/CycK complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[6][7][13] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[6][7]

Key functions of CDK12 include:

- Regulation of Transcription: By phosphorylating Serine 2 of the RNAPII CTD, CDK12 promotes transcriptional elongation and co-transcriptional processing of mRNA.[8][13]
- Maintenance of Genomic Stability: CDK12 is essential for the expression of a subset of
  genes involved in the DNA Damage Response (DDR), particularly those in the Homologous
  Recombination (HR) repair pathway, such as BRCA1, ATR, and FANCI.[6][7] Inhibition or
  loss of CDK12 function can lead to a "BRCAness" phenotype, characterized by defects in
  HR repair and increased genomic instability.[7]
- Role in Cancer: CDK12 has a dual role in cancer. As a tumor suppressor, its inactivation can lead to genomic instability.[6][14] Conversely, it can also act as an oncogene, with its amplification being associated with certain cancers like HER2-positive breast cancer.[13][15]

# Mechanism of Action: GSK3186899 Inhibition of CRK12

**GSK3186899** acts as a potent inhibitor of L. donovani CRK12.[1][2][16] By targeting the kinase activity of CRK12, **GSK3186899** disrupts the downstream signaling necessary for parasite survival and proliferation.[3][12] The inhibition of CRK12 in Leishmania is thought to mirror the effects of CDK12 inhibition in human cells, leading to a failure in proper gene transcription and ultimately, parasite death. Computational modeling studies suggest that **GSK3186899** binds to the ATP-binding pocket of CRK12.[12]

Below is a diagram illustrating the signaling pathway of CDK12 and the inhibitory action of **GSK3186899**.





Click to download full resolution via product page

CDK12 signaling pathway and **GSK3186899** inhibition.



## **Quantitative Data**

The following tables summarize the key quantitative data for GSK3186899.

Table 1: In Vitro and In Vivo Activity of GSK3186899

| Assay Type                       | Target<br>Organism/Cell Line | Potency<br>(EC50/IC50)                                                        | Reference |
|----------------------------------|------------------------------|-------------------------------------------------------------------------------|-----------|
| Intra-macrophage<br>Assay        | L. donovani                  | 1.4 μΜ                                                                        | [1][16]   |
| Cidal Axenic<br>Amastigote Assay | L. donovani                  | 0.1 μΜ                                                                        | [1]       |
| Mammalian Host Cell Cytotoxicity | THP-1 cells                  | >50 μM                                                                        | [1][16]   |
| Human CDK9<br>Inhibition         | Human CDK9                   | >20 μM                                                                        | [12]      |
| In Vivo Mouse Model              | L. donovani                  | 99% parasite<br>reduction at 25 mg/kg<br>(orally, twice daily for<br>10 days) | [1]       |

Table 2: Comparison of GSK3186899 with Clinically Used Anti-leishmanial Drugs

| Compound       | Intra-macrophage EC50 (L.<br>donovani) | Reference |
|----------------|----------------------------------------|-----------|
| GSK3186899     | 1.4 μΜ                                 | [1]       |
| Miltefosine    | 0.9 μΜ                                 | [1]       |
| Paromomycin    | 6.6 μΜ                                 | [1]       |
| Amphotericin B | 0.07 μΜ                                | [1]       |

# **Experimental Protocols**



Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of compounds like **GSK3186899**.

# Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase by measuring ATP consumption.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

#### Materials:

- Purified recombinant kinase (e.g., CRK12)
- Kinase-specific substrate (peptide or protein)
- Test inhibitor (e.g., GSK3186899) dissolved in DMSO
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP solution
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute
  the compounds in the kinase assay buffer to the desired final concentrations. The final
  DMSO concentration should not exceed 1%.
- Reaction Setup:



- Add 5 μL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
- Add 10 μL of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiation of Kinase Reaction:
  - Add 10 μL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
  - Incubate the plate at 30°C for 60 minutes.
- Termination and Signal Generation:
  - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
  - Add 50 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence signal using a plate reader.
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Workflow for an in vitro kinase inhibition assay.



# Protocol 2: Intra-macrophage Leishmania donovani Amastigote Assay

This protocol is used to determine the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.

Objective: To determine the EC50 value of a compound against intracellular L. donovani amastigotes.

#### Materials:

- THP-1 human monocytic cell line
- L. donovani promastigotes
- RPMI-1640 medium supplemented with fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- Test compound (e.g., GSK3186899)
- Control drug (e.g., Amphotericin B)
- Giemsa stain
- Microscope
- 96-well cell culture plates

#### Procedure:

- · Macrophage Differentiation:
  - Seed THP-1 cells into a 96-well plate at a density of 4x10<sup>4</sup> cells/well in RPMI-1640 medium.
  - Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.



- o Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Parasite Infection:
  - Wash the differentiated macrophages with fresh medium to remove PMA.
  - Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-tomacrophage ratio of 10:1.
  - Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Compound Treatment:
  - Wash the infected cells to remove any remaining extracellular parasites.
  - Add fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control drug.
  - Incubate for 72 hours at 37°C in a 5% CO2 incubator.
- · Assessment of Infection:
  - After incubation, wash the cells, fix them with methanol, and stain with Giemsa.
  - Determine the number of amastigotes per 100 macrophages by light microscopy.
- Data Analysis:
  - Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the no-drug control.
  - Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.





Click to download full resolution via product page

Workflow for an intra-macrophage amastigote assay.



### Conclusion

**GSK3186899** is a promising preclinical candidate for the treatment of visceral leishmaniasis, acting through the novel mechanism of CRK12 inhibition. Its development highlights the potential of targeting essential parasite kinases for anti-infective therapy. The extensive research into its human ortholog, CDK12, not only provides a strong rationale for its mechanism of action but also opens avenues for exploring CDK12 inhibitors in other therapeutic areas, most notably oncology. The detailed characterization of **GSK3186899**, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 6. CDK12: cellular functions and therapeutic potential of versatile player in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 8. CDK12: An emerging therapeutic target for cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis WCAIR [wcair.dundee.ac.uk]



- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Physiological and pathological roles of the transcriptional kinases CDK12 and CDK13 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. CDK12: A Potent Target and Biomarker for Human Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 16. GSK3186899 DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- To cite this document: BenchChem. [GSK3186899 and CRK12 kinase inhibition].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#gsk3186899-and-crk12-kinase-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com